molecular formula C13H16ClFN4 B6635026 N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine

N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine

Cat. No. B6635026
M. Wt: 282.74 g/mol
InChI Key: IJIGNVARKODVDB-UHFFFAOYSA-N
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Description

N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CFM-2 is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Mechanism of Action

N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine selectively inhibits VMAT2 by binding to its active site and preventing the packaging and release of monoamine neurotransmitters. This leads to a decrease in the concentration of monoamine neurotransmitters in the synaptic vesicles and a subsequent decrease in their release into the synaptic cleft.
Biochemical and Physiological Effects:
N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine has been shown to have a variety of biochemical and physiological effects. In animal studies, N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine has been shown to decrease dopamine release in the striatum, which is associated with reward processing and addiction. It has also been shown to decrease serotonin release in the raphe nuclei, which is associated with depression and anxiety disorders. N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine has also been shown to increase the concentration of monoamine neurotransmitters in the cytosol, which may have implications for their intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine has several advantages for use in lab experiments. Its selectivity for VMAT2 makes it a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. Its ability to selectively inhibit VMAT2 also allows for the study of specific neurotransmitter systems without affecting others. However, N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine has some limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine. One potential direction is the development of more selective VMAT2 inhibitors that can target specific monoamine neurotransmitter systems. Another direction is the investigation of N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine's effects on intracellular signaling pathways and the development of new drugs that can target these pathways. Additionally, N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine may have potential applications in the treatment of various neurological and psychiatric disorders, and further research is needed to explore these possibilities.
In conclusion, N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine is a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. Its selective inhibition of VMAT2 makes it a valuable tool for studying specific neurotransmitter systems, and its biochemical and physiological effects have implications for intracellular signaling pathways. While N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine has some limitations, its potential applications in the treatment of various neurological and psychiatric disorders make it a promising area of research for the future.

Synthesis Methods

The synthesis of N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine involves a multi-step process that starts with the reaction between 3-chloro-5-fluorobenzyl chloride and sodium azide to form 1-(3-chloro-5-fluorophenyl)triazole. This intermediate is then reacted with 2-methylpropan-2-amine to yield N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine. The purity and yield of N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine has been extensively studied for its potential applications in the field of neuroscience. Its ability to selectively inhibit VMAT2 makes it a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine has been used to investigate the role of dopamine in reward processing, addiction, and Parkinson's disease. It has also been used to study the role of serotonin in depression and anxiety disorders.

properties

IUPAC Name

N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN4/c1-13(2,3)16-7-11-8-19(18-17-11)12-5-9(14)4-10(15)6-12/h4-6,8,16H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIGNVARKODVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CN(N=N1)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine

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